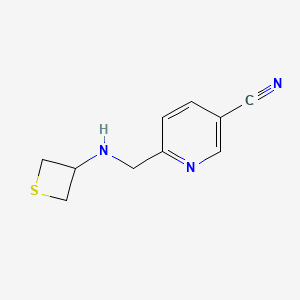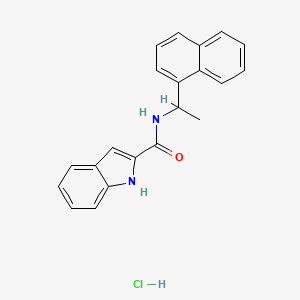![molecular formula C12H12N2O5 B12941433 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate CAS No. 6961-13-3](/img/structure/B12941433.png)
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with propanone and oxalic acid to form the oxalate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate can be compared with other benzimidazole derivatives, such as:
- 2-(1H-Benzo[d]imidazol-2-yl)propanenitrile
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific oxalate salt form, which may confer distinct solubility, stability, and reactivity characteristics .
Propiedades
Número CAS |
6961-13-3 |
|---|---|
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)propan-2-one;oxalic acid |
InChI |
InChI=1S/C10H10N2O.C2H2O4/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10;3-1(4)2(5)6/h2-5H,6H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Clave InChI |
QRJVNKWILUQDNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC2=CC=CC=C2N1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)



![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


